1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H21ClFNO3S and its molecular weight is 469.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Quinoline Derivatives
A study reported the synthesis of a new series of 4-amino-1-(unsubstituted and chloro or fluoro substituted benzyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones, highlighting the broad scope of chemical modifications possible within this chemical framework (Gatta, Pomponi, & Marta, 1991). This demonstrates the chemical versatility and potential for generating diverse biologically active compounds within this class.
Photocatalytic Synthesis
Another research effort focused on the photocatalytic protocol for constructing quinolin-2(1H)-ones, indicating the potential for environmentally friendly and efficient synthesis methods for such compounds (Zhai et al., 2022). This approach could be applied to synthesize compounds with similar structures, offering a sustainable pathway for their production.
Biological Activity and Application
Biological Evaluation
Studies have also explored the antimicrobial properties of quinoline derivatives, suggesting these compounds may serve as potent therapeutic agents. For instance, quinolines synthesized with 1,3,4-oxadiazole-2-thiols exhibited significant in vitro antimicrobial activity (Faldu et al., 2014). This indicates the potential for quinoline derivatives in developing new antimicrobial agents.
Fluorescence and Sensing Applications
The creation of quinoline-derivatized fluoresceins for zinc sensing (Nolan et al., 2005) exemplifies the utility of quinoline derivatives in bioimaging and molecular sensing technologies. These compounds' ability to act as fluorescent probes could lead to their application in biological research and diagnostic imaging.
Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
The compound acts as an antagonist to the H1 receptors . It has a higher affinity to these receptors than histamine, meaning it can effectively block the interaction between histamine and the H1 receptors . This blocking action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s action primarily affects the histamine pathway. By blocking the H1 receptors, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions.
Pharmacokinetics
The compound’s solubility in DMSO suggests it may have good absorption properties.
Result of Action
The primary result of the compound’s action is the prevention of allergic reactions . By blocking the H1 receptors, it prevents histamine from triggering these reactions, thereby alleviating symptoms such as itching and inflammation .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLDFZQJAFDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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